6-Amino-5-azacytidine

Vue d'ensemble

Description

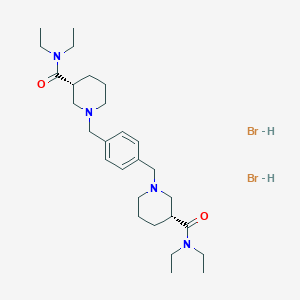

6-Amino-5-azacytidine is a compound that has been studied for its potential biological activities, including its ability to inhibit the growth of bacteria such as E. coli and its effects on various cell lines. It is related to 5-azacytidine, a compound used in the clinical treatment of acute leukemia, and 2'-deoxy-5-azacytidine, which has shown effectiveness as an antileukemic agent in children .

Synthesis Analysis

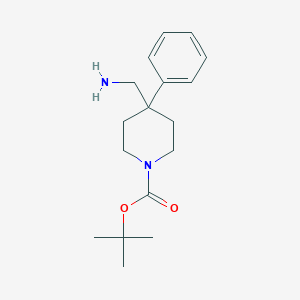

The synthesis of 6-Amino-5-azacytidine involves the reaction of N-ethoxycarbonylguanidine with 2,3,5-tri-O-benzoyl-β-D-ribosyl isocyanate, followed by cyclization and subsequent ammono- or methanolysis to yield the desired product. This synthesis pathway demonstrates the compound's potential for modification and derivation, which could be useful for developing new therapeutic agents . Another method for synthesizing 6-azacytidine derivatives, including 6-Amino-5-azacytidine, involves the condensation of mercury salt of 5-methylthio-1,2,4-triazin-3(2H)-one with 1-chloro-2,3,5-tri-O-benzoyl-D-ribose, followed by ammonolysis .

Molecular Structure Analysis

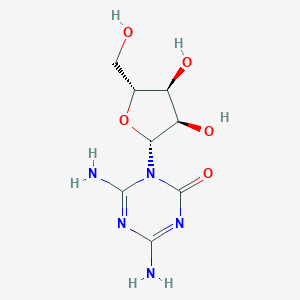

The molecular conformation of 6-Amino-5-azacytidine has been studied using 1H NMR spectroscopy. The data indicate a marked preference for the g+ rotamer around the C(5')-C(4') bond, a predominance of S conformation of the ribose ring, and a preference for anti conformation around the C-N glycosyl bond. These findings suggest a conformational resemblance of 6-Amino-5-azacytidine to purine nucleosides, which may be relevant to its biological activity .

Chemical Reactions Analysis

6-Amino-5-azacytidine has been shown to inhibit the growth of E. coli, indicating its potential as an antibacterial agent. However, its derivatives, such as the 6-methoxy and 6-oxo variants, do not exhibit the same bacteriostatic activity. This suggests that the amino group at the 6-position plays a critical role in the compound's biological activity . Additionally, the compound's interaction with DNA and its potential to adjust the stability of DNA duplexes with parallel strand orientation have been explored, which could have implications for its use in genetic research and therapy .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 6-Amino-5-azacytidine are not detailed in the provided papers, the synthesis and molecular structure analyses suggest that the compound is amenable to various chemical reactions and modifications. Its stability under acidic conditions and resistance to exonuclease degradation are notable properties that could influence its pharmacokinetic profile and therapeutic potential .

Applications De Recherche Scientifique

1. Immunomodulation in Transplantation

- Application Summary: 5-azaC has been found to have an immunomodulatory effect, particularly in the context of transplantation. It is used as an immunomodulatory drug in the allogeneic transplantation setting .

- Methods of Application: 5-azaC is a nucleoside-based DNA methyltransferase inhibitor that induces demethylation and gene reactivation . It inhibits T-cell proliferation and activation, blocking cell cycle in the G0 to G1 phase and decreasing the production of proinflammatory cytokines .

- Results/Outcomes: The administration of 5-azaC after transplantation prevented the development of graft-versus-host disease, leading to a significant increase in survival in a fully mismatched bone marrow transplantation mouse model .

2. DNA Demethylation

- Application Summary: 5-azaC is widely used to inhibit DNA methyltransferase activity and reduce genomic DNA methylation .

- Methods of Application: 5-azaC is incorporated into DNA, where it inhibits DNA methyltransferase, leading to demethylation and gene reactivation .

- Results/Outcomes: Both 5-azaC and zebularine treatments result in nearly indistinguishable patterns of genome-wide DNA methylation .

3. Cancer Chemotherapy

- Application Summary: 5-azaC has been used as a cancer chemotherapeutic agent . It has been approved by the US FDA for the treatment of all subtypes of myelodysplatic syndromes (MDS) .

- Methods of Application: 5-azaC is incorporated into RNA, altering RNA synthesis and processing, and resulting in inhibition of protein synthesis .

- Results/Outcomes: Despite remarkable responses in the treatment of acute myeloid leukemias in the 1970s, no earlier than 2004 has this agent been approved by the US FDA for the treatment of all subtypes of MDS .

Safety And Hazards

The safety data sheet for 6-Amino-5-azacytidine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBIDXKTBPRKSK-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC(=NC2=O)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-azacytidine | |

CAS RN |

105331-00-8 | |

| Record name | 6-Amino-5-azacytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105331008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-AMINO-5-AZACYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4CCV9ZS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)